

# Understanding the chemical structure and properties of Tunlametinib

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## An In-depth Technical Guide to Tunlametinib

This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of **Tunlametinib** (HL-085), a potent and selective MEK1/2 inhibitor. It is intended for researchers, scientists, and professionals in the field of drug development.

## **Chemical Structure and Physicochemical Properties**

**Tunlametinib** is an orally bioavailable small molecule inhibitor targeting the mitogen-activated protein kinase kinase (MEK) enzymes.[1][2] Its chemical identity and core physicochemical properties are summarized below.



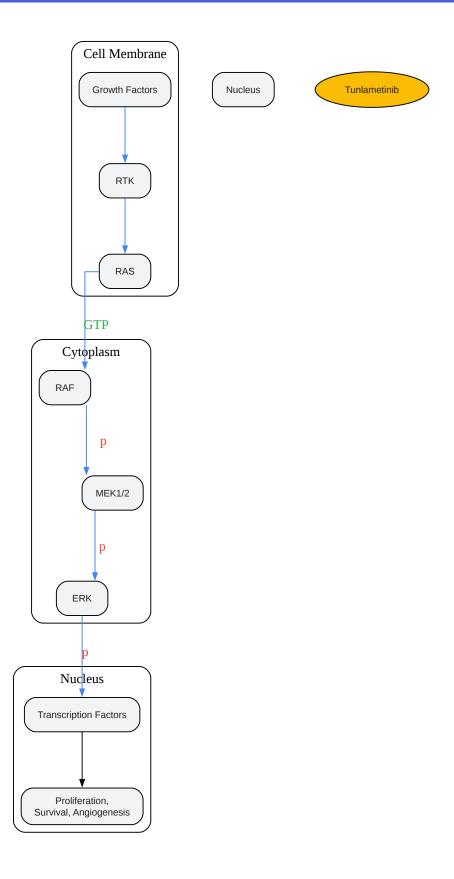
Identifier	Value	Source	
IUPAC Name	4-fluoro-5-((2-fluoro-4-iodophenyl)amino)-N-(2-hydroxyethoxy)benzo[d]thiazole-6-carboxamide	[2][3][4]	
Synonyms	HL-085, HL085	[1][5]	
CAS Number	1801756-06-8	[3][4][5][6]	
Molecular Formula	C16H12F2IN3O3S [2][4][6]		
Molecular Weight	491.25 g/mol	[2][4][6]	
Solubility	Soluble in DMSO (up to 100 mg/mL)	[6][7]	

## Mechanism of Action: Targeting the MAPK/ERK Pathway

**Tunlametinib** is a highly selective, non-ATP-competitive, allosteric inhibitor of MEK1 and MEK2.[5][8] By binding to an allosteric site on the MEK enzymes, **Tunlametinib** prevents their phosphorylation and activation of the downstream extracellular signal-regulated kinases, ERK1 and ERK2.[8][9] This action effectively blocks the entire RAS-RAF-MEK-ERK signaling cascade, a critical pathway that regulates cell proliferation, differentiation, and survival.[5][8]

In many malignancies, this pathway is aberrantly activated due to mutations in upstream proteins like BRAF, KRAS, and NRAS.[1][8] By inhibiting MEK, **Tunlametinib** can induce cell cycle arrest at the G0/G1 phase and promote apoptosis, thereby limiting tumor growth, particularly in cancers dependent on this pathway.[5][7][10]





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Caption: Inhibition of the RAS-RAF-MEK-ERK pathway by Tunlametinib.



## **Potency and Selectivity Data**

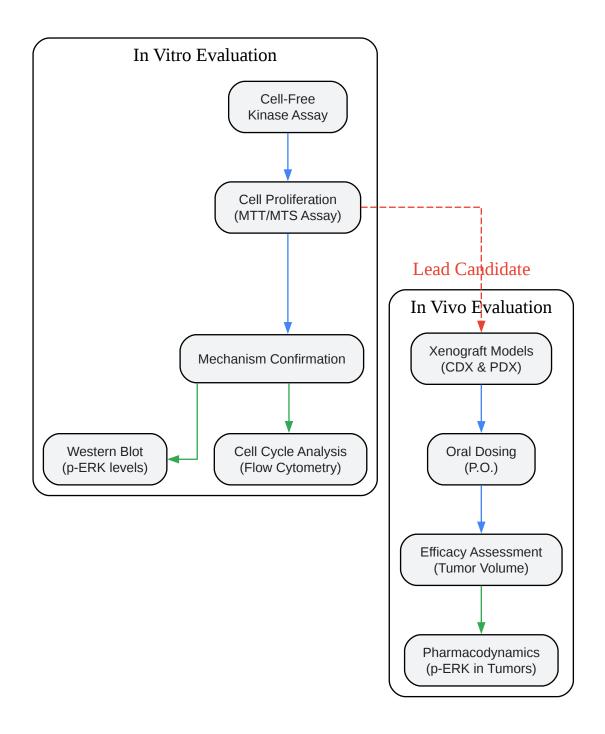
**Tunlametinib** demonstrates high potency against its target MEK1 and superior activity compared to other MEK inhibitors in preclinical models.

Parameter	Value	Context	Source
IC50 (MEK1 Kinase)	1.9 nM	Cell-free enzyme assay	[3][5][10]
IC50 (p-ERK Inhibition)	1.16 nM	A375 (BRAF V600E) melanoma cells	[3]
Comparative Potency	~19-fold more potent than MEK162	In vitro kinase inhibition assay	[10]
Comparative Potency	10-100 fold more potent than AZD6244	RAS/RAF mutant cell lines	[10][11]
Kinase Selectivity	Complete inhibition of MEK1; no inhibition of 77 other kinases	Tested at 10 μmol/L	[3][10]

## **Key Experimental Protocols**

The preclinical characterization of **Tunlametinib** involved several standard and specialized assays to determine its efficacy and mechanism.





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**Caption:** General preclinical evaluation workflow for **Tunlametinib**.

#### 4.1. In Vitro Kinase Inhibition Assay

• Objective: To determine the potency and selectivity of **Tunlametinib** against MEK1 kinase.



• Methodology: The inhibitory activity of **Tunlametinib** was assessed in a cell-free enzymatic assay.[10] Recombinant human MEK1 protein was incubated with its substrate, inactive ERK, and ATP in the presence of varying concentrations of **Tunlametinib**. The level of ERK phosphorylation was then quantified, typically using an immunoassay format like ELISA or a fluorescence-based method. The IC<sub>50</sub> value was calculated from the resulting dose-response curve. For selectivity, **Tunlametinib** was tested at a high concentration (e.g., 10 μmol/L) against a broad panel of other protein kinases.[10]

#### 4.2. Cell Proliferation Assay

- Objective: To evaluate the anti-proliferative effect of **Tunlametinib** on cancer cell lines.
- Methodology: Cancer cell lines, particularly those with known RAS or RAF mutations (e.g., A375, H358), were seeded in 96-well plates.[10] After allowing cells to adhere, they were treated with a range of **Tunlametinib** concentrations for a period of 72 hours. Cell viability was measured using metabolic assays like MTT or MTS, where a tetrazolium salt is converted into a colored formazan product by metabolically active cells.[10] The absorbance, proportional to the number of viable cells, was read using a plate reader to determine the IC<sub>50</sub> for cell growth inhibition.

#### 4.3. Western Blot Analysis for ERK Phosphorylation

- Objective: To confirm the on-target effect of **Tunlametinib** by measuring the inhibition of ERK phosphorylation in cells and tissues.
- Methodology: Cells or tumor tissues from xenograft models were treated with **Tunlametinib**.
  [12] For tissue analysis, samples were collected at specific time points (e.g., 1 hour) post-administration.
  [12] The samples were lysed, and protein concentrations were normalized.
  Proteins were separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. A secondary antibody conjugated to an enzyme (e.g., HRP) was used for detection via chemiluminescence. The ratio of p-ERK to total ERK was quantified to assess the degree of pathway inhibition.

#### 4.4. Cell Cycle Analysis

• Objective: To determine the effect of **Tunlametinib** on cell cycle progression.



Methodology: Cancer cells were treated with various concentrations of **Tunlametinib** for 24-48 hours.[10] Cells were then harvested, fixed (e.g., with ethanol), and stained with a fluorescent DNA-binding dye like propidium iodide. The DNA content of individual cells was analyzed using a flow cytometer. The resulting histogram was used to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M), revealing any drug-induced cell cycle arrest.[3][10]

#### 4.5. In Vivo Xenograft Models

- Objective: To assess the anti-tumor efficacy of **Tunlametinib** as a monotherapy and in combination with other agents in a living organism.
- Methodology: Human cancer cells (cell-derived xenograft, CDX) or patient tumor fragments (patient-derived xenograft, PDX) were implanted subcutaneously into immunocompromised mice.[12][13] Once tumors reached a specified volume, mice were randomized into vehicle control and treatment groups. **Tunlametinib** was administered orally (P.O.) at various doses and schedules (e.g., once daily, twice daily).[5][13] Tumor volume and body weight were measured regularly. For combination studies, **Tunlametinib** was co-administered with other inhibitors or chemotherapeutics.[5][13] Efficacy was determined by calculating tumor growth inhibition (TGI). For combination therapies, a Q value was often calculated to determine if the effect was synergistic (Q > 1).[12][13]

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